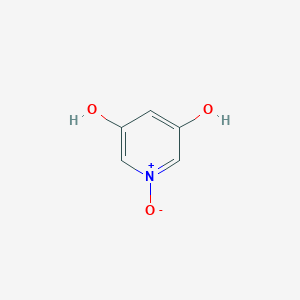
5-Nitronon-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitronon-4-ene is an organic compound with the molecular formula C9H17NO2. It is characterized by a nine-carbon chain with a nitro group (-NO2) attached to the fifth carbon and a double bond between the fourth and fifth carbon atoms. This compound is part of the nitroalkenes family and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Nitration of Non-4-ene: The primary method for synthesizing this compound involves the nitration of non-4-ene using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products.
Reduction of Nitro Compounds: Another approach is the reduction of nitro compounds, where a nitro group is introduced to a non-4-ene derivative and subsequently reduced to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes, where precise control of reaction conditions such as temperature, pressure, and concentration of reagents is crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso (-NO) or oxime (-NOH).
Reduction: Reduction reactions can convert the nitro group to an amine group (-NH2), resulting in the formation of a different compound.
Substitution: Substitution reactions involve replacing the nitro group with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.
Reduction: Reducing agents such as hydrogen (H2) and metal catalysts like palladium (Pd) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, oximes, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various functionalized derivatives based on the substituting group.
Scientific Research Applications
5-Nitronon-4-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of nitro-containing compounds in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-nitronon-4-ene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with molecular targets such as enzymes or DNA. The exact pathways and molecular targets involved vary based on the context of the study or application.
Comparison with Similar Compounds
4-Nitronon-5-ene
3-Nitronon-4-ene
2-Nitronon-3-ene
1-Nitronon-2-ene
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-nitronon-4-ene |
InChI |
InChI=1S/C9H17NO2/c1-3-5-7-9(10(11)12)8-6-4-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
QTNRZJBKFAASKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


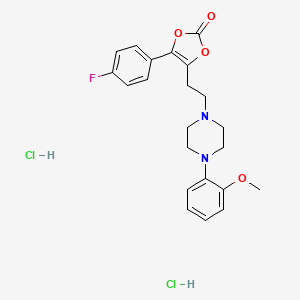

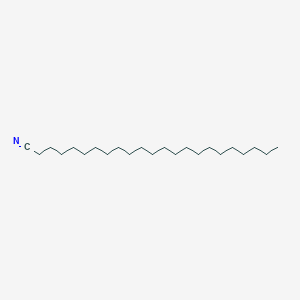

![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)

![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
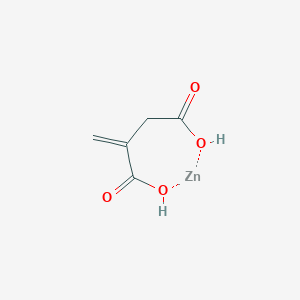
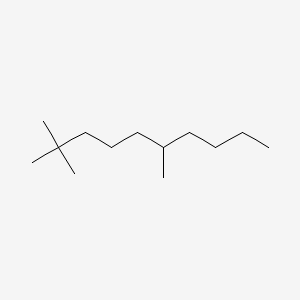
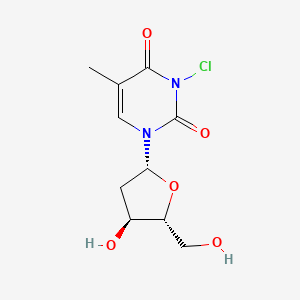
![Acetamide,N-methyl-N-[2-(methylthio)ethyl]-](/img/structure/B15348677.png)

